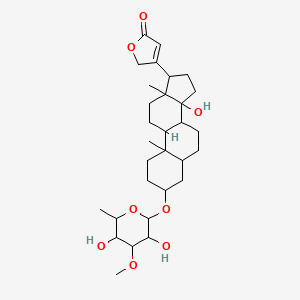
Uzarigenin digitaloside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Uzarigenin digitaloside is a natural product belonging to the class of cardiac glycosides. It is derived from the Uzara plant (Xysmalobium undulatum), which is part of the milkweed family (Asclepiadoideae). This compound has been known for its medicinal use for centuries, particularly in African folk medicine, where it was used to treat wounds, diarrhea, spasms, menstrual cramps, and headaches . Unlike other cardiac glycosides such as digitoxin, this compound has a lower cardiotonic effect, reducing the likelihood of intoxication .
Preparation Methods
Synthetic Routes and Reaction Conditions: The semisynthesis of uzarigenin digitaloside involves several steps starting from the broadly available epi-androsterone. The synthetic strategy includes the stereoselective introduction of the β-hydroxy group at C-14 via Mukaiyama oxidation. The installation of the butenolide ring at C-17 is performed using a Stille-cross-coupling reaction, followed by stereoselective hydrogenation of the C-16/C-17 double bond .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the semisynthesis approach provides a scalable route for its production. The use of widely available starting materials and moderate to high-yielding reactions makes this method suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions: Uzarigenin digitaloside undergoes various chemical reactions, including oxidation, reduction, and substitutionThe Stille-cross-coupling reaction is employed for the installation of the butenolide ring at C-17, followed by stereoselective hydrogenation .
Common Reagents and Conditions:
Oxidation: Mukaiyama oxidation
Coupling Reaction: Stille-cross-coupling
Hydrogenation: Stereoselective hydrogenation
Major Products: The major products formed from these reactions include uzarigenin and its diastereoisomer allo-uzarigenin .
Scientific Research Applications
Uzarigenin digitaloside is primarily used in scientific research related to life sciences. Its applications span across various fields, including:
Chemistry: Used as a model compound for studying stereoselective synthesis and reaction mechanisms.
Biology: Investigated for its potential biological activities, including its effects on cellular processes.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cardiac conditions.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control
Mechanism of Action
The mechanism of action of uzarigenin digitaloside involves its interaction with molecular targets and pathways associated with cardiac glycosides. It exerts its effects by inhibiting the sodium-potassium ATPase pump, leading to an increase in intracellular calcium levels. This results in enhanced cardiac contractility and other physiological effects .
Comparison with Similar Compounds
Digitoxin: Another cardiac glycoside with a higher cardiotonic effect.
Calotropin: A cardenolide with structural similarities to uzarigenin.
Allo-uzarigenin: A diastereoisomer of uzarigenin with similar properties.
Uniqueness: Uzarigenin digitaloside is unique due to its lower cardiotonic effect compared to other cardiac glycosides like digitoxin. This makes it a safer option for medicinal use, reducing the risk of intoxication .
Properties
IUPAC Name |
3-[3-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-14-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H46O8/c1-16-24(32)26(35-4)25(33)27(37-16)38-19-7-10-28(2)18(14-19)5-6-22-21(28)8-11-29(3)20(9-12-30(22,29)34)17-13-23(31)36-15-17/h13,16,18-22,24-27,32-34H,5-12,14-15H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPUNMTHWNSJUOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CCC5C6=CC(=O)OC6)O)C)C)O)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H46O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30871644 |
Source


|
| Record name | 3-[(6-Deoxy-3-O-methylhexopyranosyl)oxy]-14-hydroxycard-20(22)-enolide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30871644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
534.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














